

Application Notes & Protocols: (Z)-Fluoxastrobin

Antifungal Activity

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Compound of Interest

Compound Name: (Z)-Fluoxastrobin

Cat. No.: B061175

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemicals.[1][2][3] Strobilurins, also known as QoI (Quinone outside Inhibitor) fungicides, are widely used in agriculture to control a variety of fungal diseases caused by Ascomycota, Basidiomycota, and Oomycota.[4][5][6] The primary mechanism of action for **(Z)-Fluoxastrobin** is the inhibition of mitochondrial respiration.[2][4][7][8] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][4][5][6] This binding blocks the transfer of electrons, which disrupts the production of adenosine triphosphate (ATP), effectively halting energy production within the fungal cell and leading to cell death.[2][4][6]

These application notes provide detailed protocols for determining the in vitro antifungal activity of **(Z)-Fluoxastrobin** using standardized susceptibility testing methods and for elucidating its mechanism of action through key cellular assays.

Data Presentation: In Vitro Antifungal Susceptibility

The following table summarizes hypothetical quantitative data for the in vitro activity of **(Z)-Fluoxastrobin** against common fungal pathogens. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible fungal growth.[9][10][11]

Fungal Species	Strain Information	Method	Endpoint	MIC Range (µg/mL)	Quality Control Strain MIC (µg/mL)
Candida albicans	SC5314	Broth Microdilution (CLSI M27)	≥50% growth inhibition	0.125 - 1	C. parapsilosis ATCC 22019: 0.5
Aspergillus fumigatus	Af293	Broth Microdilution (CLSI M38)	No visible growth	0.25 - 2	A. flavus ATCC 204304: 1
Fusarium oxysporum	Clinical Isolate	Broth Microdilution (CLSI M38)	No visible growth	0.5 - 4	A. flavus ATCC 204304: 1
Cryptococcus neoformans	H99	Broth Microdilution (CLSI M27)	≥50% growth inhibition	0.06 - 0.5	C. parapsilosis ATCC 22019: 0.5

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38 for filamentous fungi to determine the MIC of **(Z)-Fluoxastrobin**.[\[10\]](#)[\[12\]](#)

Materials:

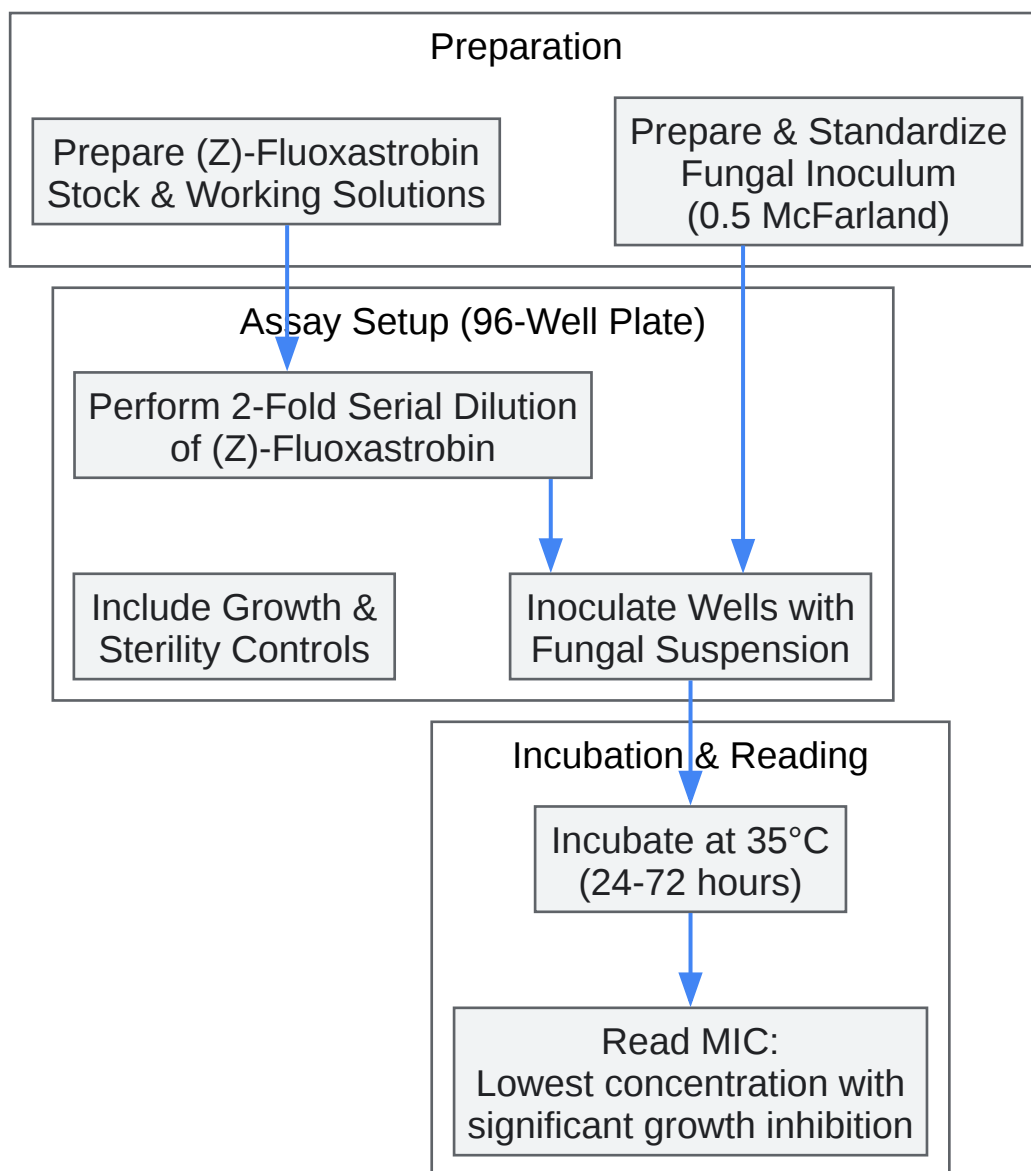
- **(Z)-Fluoxastrobin**
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

- Sterile 96-well flat-bottom microtiter plates
- Fungal isolates and appropriate quality control strains
- Sterile saline (0.85%) with 0.05% Tween 80 (for molds)
- Spectrophotometer
- 0.5 McFarland standard

Procedure:

- Preparation of **(Z)-Fluoxastrobin** Stock Solution:
 - Prepare a 1600 µg/mL stock solution of **(Z)-Fluoxastrobin** in 100% DMSO.
 - Create a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest final concentration desired for the assay. The final DMSO concentration should not exceed 1%.[\[13\]](#)
- Inoculum Preparation:
 - For Yeasts (*Candida* spp., *Cryptococcus* spp.):
 - Subculture the yeast onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.
[\[13\]](#)
 - Suspend several colonies in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).[\[13\]](#)
 - Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL.[\[14\]](#)
 - For Molds (*Aspergillus* spp., *Fusarium* spp.):

- Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days until sporulation is visible.
[6][13]
- Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.[13]
- Adjust the conidial suspension to a 0.5 McFarland standard and then dilute in RPMI-1640 to a final concentration of $0.4-5 \times 10^4$ CFU/mL.[6][14]
- Broth Microdilution Procedure:
 - Dispense 100 µL of RPMI-1640 into wells 2 through 11 of a 96-well plate.
 - Add 200 µL of the **(Z)-Fluoxastrobin** working solution to well 1.
 - Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10.[13][15] Discard the final 100 µL from well 10.
 - Well 11 serves as the growth control (no drug) and well 12 as the sterility control (no inoculum).
 - Add 100 µL of the standardized fungal inoculum to wells 1 through 11.[10][13]
- Incubation:
 - Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds, depending on the growth rate of the organism.[11][15]
- Endpoint Determination:
 - The MIC is the lowest concentration of **(Z)-Fluoxastrobin** that causes a significant inhibition of growth compared to the drug-free control well.[10]
 - For yeasts like *Candida*, the endpoint is often defined as the concentration causing $\geq 50\%$ reduction in turbidity (MIC_{50}).[16]
 - For molds, the endpoint is typically the concentration with no visible growth.



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Workflow for the broth microdilution MIC assay.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

The MFC assay determines the lowest concentration of an antifungal agent that kills the fungus. It is performed after the MIC is determined.[17][18]

Procedure:

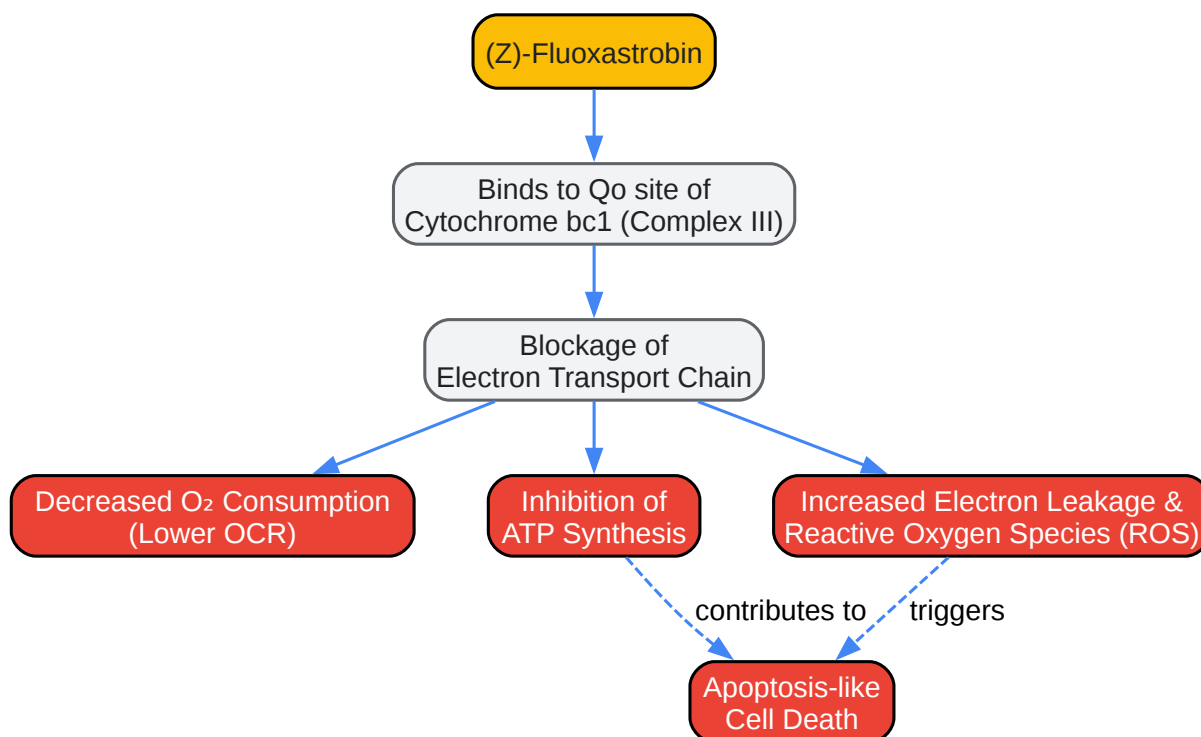
- From the completed MIC plate, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
- Mix the contents of each selected well gently.
- Subculture a 20-100 μ L aliquot from each of these wells onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).[19][20]
- Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
- Incubate the agar plates at 35°C for 24-72 hours, until growth is clearly visible in the control streak.
- The MFC is defined as the lowest drug concentration from the MIC plate that results in no fungal growth or a $\geq 99.9\%$ reduction in CFU compared to the original inoculum count on the agar plate.[18][21]

Protocol 3: Mechanistic Assays

This assay directly measures the effect of **(Z)-Fluoxastrobin** on its primary target.

Procedure:

- Prepare a suspension of fungal cells or protoplasts at a defined density.
- Load the cells into a microplate compatible with an extracellular flux analyzer (e.g., Seahorse XF Analyzer).[22]
- Equilibrate the cells in the appropriate assay medium.
- Measure the basal oxygen consumption rate (OCR).
- Inject **(Z)-Fluoxastrobin** at various concentrations into the wells and monitor the change in OCR over time.
- A dose-dependent decrease in OCR confirms the inhibition of mitochondrial respiration.[23]



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Logical cascade of **(Z)-Fluoxastrobin**'s effects.

This assay quantifies the downstream effect of respiratory inhibition.

Procedure:

- Incubate fungal cultures with various concentrations of **(Z)-Fluoxastrobin** for a defined period.
- Harvest the cells and lyse them using a method compatible with ATP detection (e.g., bead beating, chemical lysis).
- Measure the intracellular ATP concentration using a commercial luciferin/luciferase-based bioluminescence assay kit.[24]

- Luminescence is proportional to the ATP concentration. Compare the levels in treated samples to untreated controls. A significant drop in luminescence indicates inhibition of ATP synthesis.

Inhibition of the electron transport chain can cause electron leakage, leading to the formation of ROS.[25]

Procedure:

- Treat fungal cell suspensions with **(Z)-Fluoxastrobin** at its MIC value for 1-3 hours.[26]
- Include a positive control (e.g., H_2O_2) and a negative control (untreated cells).[26]
- Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), to the cell suspensions and incubate in the dark.
- Measure the fluorescence intensity using a fluorescence microplate reader or visualize cells via fluorescence microscopy.
- An increase in fluorescence in treated cells compared to the control indicates ROS production.[26]

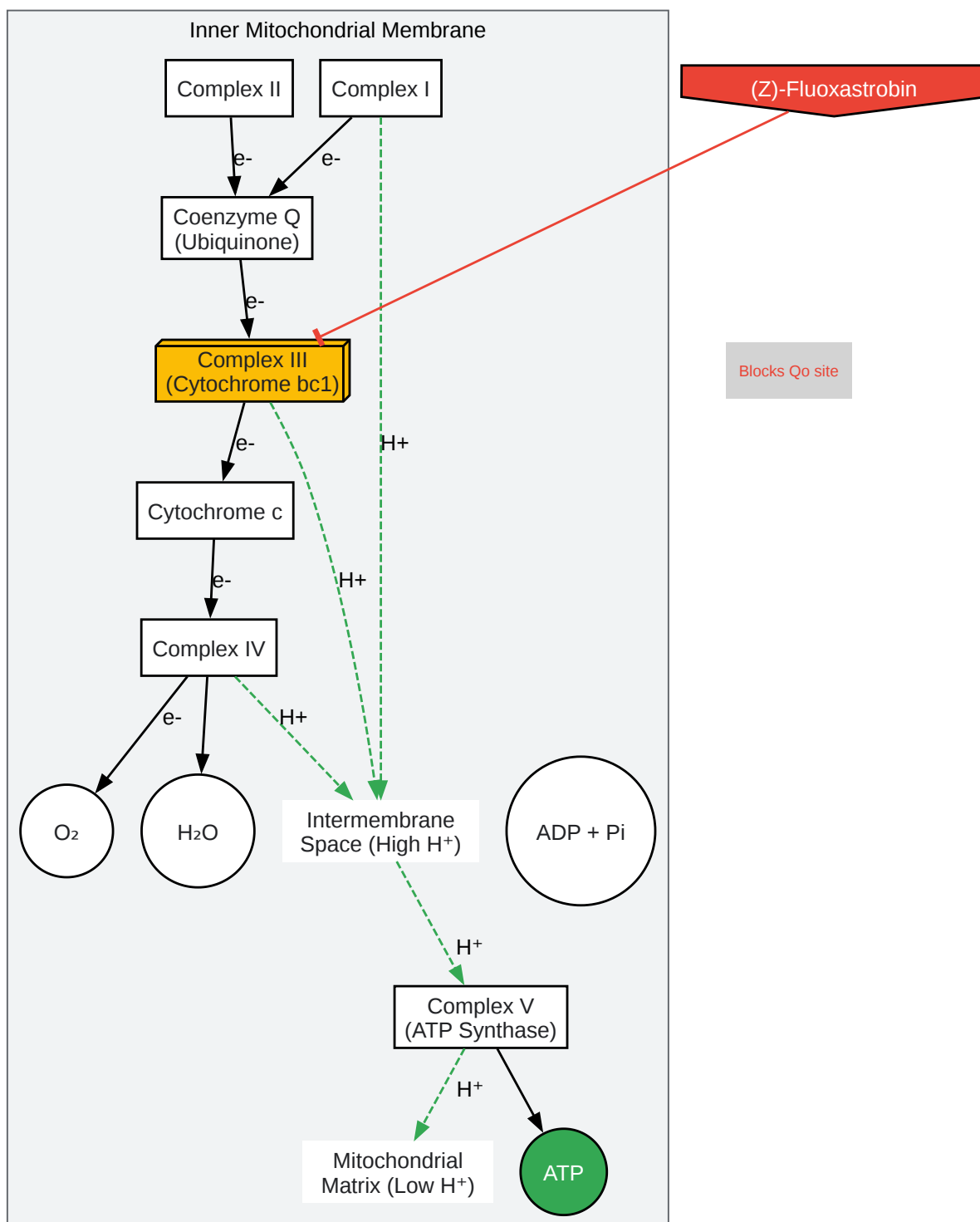
Elevated ROS can be a trigger for apoptosis-like programmed cell death, which involves the activation of caspase-like proteases.[27]

Procedure:

- Treat fungal cells with **(Z)-Fluoxastrobin** as in the previous assays.
- Lyse the cells to release cellular proteins.
- Add a colorimetric or fluorometric substrate specific for caspase-like activity (e.g., Ac-DEVD-pNA for caspase-3-like activity).[28]
- Incubate to allow for cleavage of the substrate.
- Measure the absorbance or fluorescence using a microplate reader.

- An increase in signal compared to untreated controls suggests the induction of an apoptosis-like pathway.

Mechanism of Action: Inhibition of Mitochondrial Respiration



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Inhibition of the electron transport chain by **(Z)-Fluoxastrobin**.

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